molecular formula C3H5ClN4OS B1382373 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride CAS No. 856657-74-4

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride

Cat. No.: B1382373
CAS No.: 856657-74-4
M. Wt: 180.62 g/mol
InChI Key: DUYAGEDGUNVAFH-UHFFFAOYSA-N
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Description

“4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride” is a chemical compound with the molecular weight of 180.62 . It is a salt with chloride (Cl) as the counterion . The compound is related to the 1,3,4-thiadiazole class of compounds, which are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H4N4OS.ClH/c4-2-1 (3 (5)8)6-9-7-2;/h (H2,4,7) (H2,5,8);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : One study discusses the synthesis of various 1,3,4-thiadiazoles, including methods that could be relevant to the synthesis of 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride (Moss & Taylor, 1982).
  • Chemical Reactivity and Properties : Another research focuses on the synthesis and properties of 5-amino-1,2,3-thiadiazole derivatives, providing insight into the chemical behavior of similar compounds (Dankova et al., 1988).

Pharmaceutical and Bioactive Applications

  • Drug-like Properties Synthesis : A study on the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole libraries highlights the potential pharmaceutical applications of similar compounds (Park et al., 2009).
  • Bioactivity Evaluation : The synthesis and bioactivity evaluation of novel thiochroman-4-one derivatives, which incorporate carboxamide and 1, 3, 4-thiadiazole thioether moieties, suggest potential bioactive applications for similar thiadiazole derivatives (Yu et al., 2022).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in acidic environments indicates the utility of thiadiazole derivatives in material science and corrosion prevention (Attou et al., 2020).

Antimicrobial and Antifungal Properties

  • Antimicrobial Agents : A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrates the antimicrobial potential of thiadiazole compounds (Sah et al., 2014).
  • Fungicidal Activity : The synthesis and fungicidal activity of novel N-(1,3,4-Thiadiazolyl) thiazolyl carboxamides, which show moderate activity against tested fungi, highlight the potential use of thiadiazole derivatives in fungicidal applications (Zi-lon, 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with a hydrophobic pocket . This interaction could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been shown to interact with dna , suggesting that this compound may also influence genetic material and thereby affect various biochemical pathways.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse biological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, similar compounds have shown sensitivity to oxidation and reduction in alkali/acid media . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other chemical substances.

Biochemical Analysis

Biochemical Properties

4-Amino-1,2,5-thiadiazole-3-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, this compound can bind to heat shock proteins (Hsp90), affecting their chaperone activity and leading to the degradation of oncoproteins . These interactions highlight the potential of this compound as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer cell lines . This compound influences cell signaling pathways by inhibiting CDK1, leading to cell cycle arrest at the G2/M phase . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, its interaction with Hsp90 disrupts the folding and stability of client proteins, leading to their degradation . These molecular interactions contribute to the compound’s anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that are excreted through the kidneys

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits good liposolubility, allowing it to cross cellular membranes and reach its target sites . It is distributed widely in tissues, with higher concentrations observed in the liver and kidneys . The compound’s localization and accumulation are influenced by its interaction with cellular transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.

Properties

IUPAC Name

4-amino-1,2,5-thiadiazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS.ClH/c4-2-1(3(5)8)6-9-7-2;/h(H2,4,7)(H2,5,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYAGEDGUNVAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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